molecular formula C8H12IN3 B6173749 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 2551118-22-8

3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No. B6173749
CAS RN: 2551118-22-8
M. Wt: 277.1
InChI Key:
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Description

3-Iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is an organic compound with a molecular formula of C6H6IN3. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds containing both nitrogen and oxygen atoms. Pyrazolo[1,5-a]pyrimidines are important synthetic building blocks for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In

Scientific Research Applications

3-Iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a valuable compound for scientific research, with applications in a variety of fields. It has been used as a starting material in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used as a starting material for the synthesis of agrochemicals, such as the insecticide chlorantraniliprole. In addition, 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been used as a starting material for the synthesis of organic compounds, such as the dye methylene blue.

Mechanism of Action

The mechanism of action of 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is not well understood. However, it is believed to act as a nucleophile in a variety of reactions. In nucleophilic substitution reactions, it is believed to act as a leaving group, allowing the substitution of a new group in its place. In addition, it is believed to act as a Lewis acid in certain reactions, allowing for the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are not well understood, as it is not known to have any direct biological effects. However, it is believed to have indirect effects on certain biochemical pathways, as it is used as a starting material in the synthesis of various pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in laboratory experiments include its availability, low cost, and its ability to act as a nucleophile or Lewis acid in a variety of reactions. The primary limitation of using 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in laboratory experiments is its lack of direct biological activity.

Future Directions

There are a number of potential future directions for 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. One potential future direction is the development of new pharmaceuticals and agrochemicals based on the compound. Another potential future direction is the development of new synthetic methods for the synthesis of the compound. Additionally, research could be conducted to further elucidate the mechanism of action of the compound and its potential biochemical and physiological effects. Finally, research could be conducted to explore the potential applications of the compound in other fields, such as materials science and catalysis.

Synthesis Methods

3-Iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be synthesized using a variety of methods. The most common method is a nucleophilic substitution reaction of 2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with an iodide, such as potassium iodide or sodium iodide. The reaction is typically conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Other methods of synthesis include the reaction of 2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with an alkyl halide, such as bromoethane, or the reaction of 2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with a diazonium salt, such as sodium diazotate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves the reaction of 2,6-dimethyl-4H-pyrazolo[3,4-d]pyrimidine with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "2,6-dimethyl-4H-pyrazolo[3,4-d]pyrimidine", "Iodine", "Oxidizing agent" ], "Reaction": [ "To a solution of 2,6-dimethyl-4H-pyrazolo[3,4-d]pyrimidine in a suitable solvent, add iodine and an oxidizing agent.", "Heat the reaction mixture at a suitable temperature for a suitable time.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine." ] }

CAS RN

2551118-22-8

Product Name

3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Molecular Formula

C8H12IN3

Molecular Weight

277.1

Purity

95

Origin of Product

United States

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